molecular formula C9H17FO3 B14231365 acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol CAS No. 433305-10-3

acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol

Cat. No.: B14231365
CAS No.: 433305-10-3
M. Wt: 192.23 g/mol
InChI Key: QATNVFJPJSXXPJ-ZJLYAJKPSA-N
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Description

Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol is a compound that combines the properties of acetic acid and a fluorinated cycloheptanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The fluorinated cycloheptanol component introduces unique chemical properties due to the presence of a fluorine atom and a seven-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol typically involves the fluorination of cycloheptanol followed by esterification with acetic acid. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure the desired stereochemistry. The esterification process involves reacting the fluorinated cycloheptanol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of (1R,2R)-2-fluorocycloheptanone.

    Reduction: Formation of (1R,2R)-2-fluorocycloheptanol.

    Substitution: Formation of substituted cycloheptanol derivatives.

Scientific Research Applications

Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to the presence of fluorine, which can influence molecular interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-fluorocyclohexanol: A similar compound with a six-membered ring instead of a seven-membered ring.

    (1R,2R)-2-chlorocycloheptan-1-ol: A compound with a chlorine atom instead of fluorine.

    (1R,2R)-2-fluorocycloheptanone: The oxidized form of the compound.

Uniqueness

Acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol is unique due to its combination of a fluorinated cycloheptanol and an acetic acid ester. The presence of the fluorine atom and the seven-membered ring structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

433305-10-3

Molecular Formula

C9H17FO3

Molecular Weight

192.23 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-fluorocycloheptan-1-ol

InChI

InChI=1S/C7H13FO.C2H4O2/c8-6-4-2-1-3-5-7(6)9;1-2(3)4/h6-7,9H,1-5H2;1H3,(H,3,4)/t6-,7-;/m1./s1

InChI Key

QATNVFJPJSXXPJ-ZJLYAJKPSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@@H](CC1)F)O

Canonical SMILES

CC(=O)O.C1CCC(C(CC1)F)O

Origin of Product

United States

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